molecular formula C11H10N2O2S B189424 N-4-Pyridylbenzenesulfonamide CAS No. 15309-85-0

N-4-Pyridylbenzenesulfonamide

Cat. No.: B189424
CAS No.: 15309-85-0
M. Wt: 234.28 g/mol
InChI Key: SXYATQLMZOZEFK-UHFFFAOYSA-N
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Description

N-4-Pyridylbenzenesulfonamide is an organic compound with the molecular formula C11H10N2O2S. It is characterized by the presence of a pyridine ring attached to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-4-Pyridylbenzenesulfonamide typically involves the reaction of 4-aminopyridine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: N-4-Pyridylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfinamides.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-4-Pyridylbenzenesulfonamide is unique due to the presence of both the pyridine ring and the benzenesulfonamide moiety. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider range of chemical reactivity compared to its individual components .

Biological Activity

N-4-Pyridylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial properties. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The pyridyl moiety enhances the compound's interaction with biological targets, contributing to its pharmacological properties. The synthesis typically involves the reaction of 4-aminobenzenesulfonamide with pyridine derivatives, often employing methods such as microwave-assisted synthesis for efficiency and yield improvement.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated various benzenesulfonamide derivatives against human cancer cell lines (HeLa, HCT-116, and MCF-7). The most potent compound demonstrated IC50 values of 3 µM against HCT-116, 5 µM against MCF-7, and 7 µM against HeLa cells. Mechanistic studies revealed that these compounds induce apoptosis through multiple pathways, including:

  • Cell Cycle Arrest : Induction of G2/M phase arrest.
  • Caspase Activation : Increased caspase activity leading to programmed cell death.
  • Phosphatidylserine Translocation : Indicative of early apoptotic events.

Antibacterial Activity

This compound also exhibits notable antibacterial properties. Studies have shown that derivatives can inhibit bacterial growth by targeting carbonic anhydrases (CAs), which are essential for bacterial survival. For example, certain compounds demonstrated IC50 values ranging from 1.55 to 25.06 nM against CA IX, indicating strong enzyme inhibition.

CompoundTarget CAIC50 (nM)Selectivity
Compound ACA IX10.93High
Compound BCA II1.55Moderate

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Quantitative structure-activity relationship (QSAR) studies have been employed to identify key molecular descriptors that correlate with biological efficacy. Modifications in the aromatic rings or the introduction of various substituents can enhance or diminish activity against specific targets.

Case Studies

  • Anticancer Study : A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and tested for anticancer activity. One compound exhibited remarkable potency with an IC50 value of 3 µM against HCT-116 cells, showcasing its potential as a lead compound for further development.
  • Antibacterial Study : Research on N-(thiazol-2-yl)benzenesulfonamides revealed their effectiveness against Staphylococcus aureus with significant inhibition rates at concentrations as low as 50 µg/mL, demonstrating their potential as novel antibacterial agents.

Properties

IUPAC Name

N-pyridin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-9H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYATQLMZOZEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349949
Record name N-4-Pyridylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15309-85-0
Record name N-4-Pyridylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(pyridin-4-yl)benzenesulfonamide
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